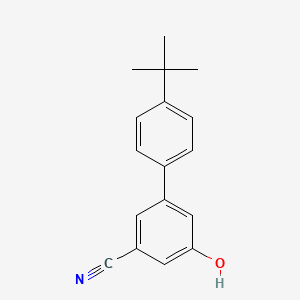![molecular formula C15H9NOS B6376482 4-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% CAS No. 1261919-15-6](/img/structure/B6376482.png)
4-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% (4-BT-2-CP) is a synthetic compound with a wide range of applications in scientific research. It is a derivative of the benzo[b]thiophene family, which is known for its unique electronic and photophysical properties. 4-BT-2-CP is a versatile compound due to its ability to form a variety of compounds with different functional groups.
Wirkmechanismus
The mechanism of action of 4-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% depends on its application. As an inhibitor of CYP2C9, 4-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% binds to the active site of the enzyme and blocks its activity. As a fluorescent probe for the detection of nitric oxide, 4-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% binds to NO and emits a fluorescent signal. As a photosensitizer for PDT, 4-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% absorbs light energy and generates singlet oxygen which is used to destroy cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% depend on its application. As an inhibitor of CYP2C9, 4-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% can block the activity of the enzyme and affect the metabolism of drugs. As a fluorescent probe for the detection of nitric oxide, 4-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% can be used to measure the concentration of NO in biological samples. As a photosensitizer for PDT, 4-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% can be used to destroy cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, it has a wide range of applications and can be used to synthesize a variety of compounds. The main limitation of using 4-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% is its toxic nature, which can be a concern when handling the compound in the laboratory.
Zukünftige Richtungen
The potential future directions for 4-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% include the development of new applications, such as the use of 4-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% as a drug delivery system or a therapeutic agent. Additionally, further research can be done to explore the potential of 4-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% as a catalyst for organic synthesis. Finally, further research can be done to investigate the potential of 4-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% as a material for organic electronic devices.
Synthesemethoden
4-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% can be synthesized through a three-step process. The first step involves the reaction of 4-bromobenzothiophene with potassium cyanide in an aqueous solution. The resulting product is then reacted with NaNO2 in aqueous acetic acid to form the nitrobenzo[b]thiophene intermediate. The final step is the reduction of the nitrobenzo[b]thiophene intermediate with sodium borohydride in aqueous ethanol to form 4-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95%.
Wissenschaftliche Forschungsanwendungen
4-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95% is used in a variety of scientific research applications. It has been used as an inhibitor of human cytochrome P450 2C9 (CYP2C9), a key enzyme in drug metabolism. It has also been used as a fluorescent probe for the detection of nitric oxide (NO) and as a photosensitizer for photodynamic therapy (PDT). Additionally, it has been used in the synthesis of nanomaterials and as a building block for organic electronic devices.
Eigenschaften
IUPAC Name |
5-(1-benzothiophen-2-yl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NOS/c16-9-12-7-11(5-6-13(12)17)15-8-10-3-1-2-4-14(10)18-15/h1-8,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDUSVMFCARFAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC(=C(C=C3)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Benzo(b)thiophen-2-yl]-2-cyanophenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![5-[Benzo(b)thiophen-2-yl]-3-cyanophenol, 95%](/img/structure/B6376506.png)
![2-Cyano-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6376511.png)